2-Bromo-1-(thiazol-5-yl)ethanone
Overview
Description
2-Bromo-1-(thiazol-5-yl)ethanone is a chemical compound with the IUPAC name 2-bromo-1-(1,3-thiazol-5-yl)ethanone . It has a molecular weight of 286.97 and is a grey solid .
Synthesis Analysis
The synthesis of thiazole derivatives, including this compound, can be achieved through various methods. One such method involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by a thiazole ring, which consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis
The thiazole ring in this compound has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .Physical and Chemical Properties Analysis
This compound is a grey solid . More specific physical and chemical properties such as melting point, boiling point, density, and solubility were not found in the retrieved papers.Scientific Research Applications
Synthesis and Biological Activity
2-Bromo-1-(thiazol-5-yl)ethanone has been utilized in the synthesis of various biologically active compounds. For instance, its derivatives have shown potential as immunosuppressors and immunostimulators, with significant inhibitory effects on NO generation, and cytotoxicity against various cancer cell lines, including colon carcinoma and leukemia (Abdel‐Aziz et al., 2011). Moreover, microwave-assisted synthesis using this compound has led to the creation of imidazo[2,1-b]thiazole derivatives with antimicrobial and antimalarial activities (Vekariya et al., 2017).
Potential Anticancer Applications
In cancer research, derivatives of this compound have been explored for their antitumor activities. Some compounds synthesized from it have shown moderate effectiveness in suppressing the growth of kidney cancer cells and other cancer types (Potikha & Brovarets, 2020). Additionally, these compounds have been investigated for their fungicidal activities, suggesting a broad spectrum of potential applications in biological and pharmaceutical research (Bashandy et al., 2008).
Antimicrobial and Anticonvulsant Applications
Another area of interest is the synthesis of novel heterocycles with antimicrobial properties. Some derivatives of this compound have been found to exhibit both anticonvulsant and anti-inflammatory activities, comparable to selective COX-2 inhibitors (Dawood et al., 2006). This suggests its utility in the development of new therapeutic agents.
Mechanism of Action
While the specific mechanism of action for 2-Bromo-1-(thiazol-5-yl)ethanone is not mentioned in the retrieved papers, molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
Safety and Hazards
Properties
IUPAC Name |
2-bromo-1-(1,3-thiazol-5-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNOS/c6-1-4(8)5-2-7-3-9-5/h2-3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRUDPZDHZBPDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599398 | |
Record name | 2-Bromo-1-(1,3-thiazol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50599398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201470-17-9 | |
Record name | 2-Bromo-1-(1,3-thiazol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50599398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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